molecular formula C10H15NO B2854673 N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide CAS No. 1936140-20-3

N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide

Cat. No.: B2854673
CAS No.: 1936140-20-3
M. Wt: 165.236
InChI Key: AMRRANBXHKXJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.236 g/mol. This compound is characterized by the presence of two cyclopropyl groups and a prop-2-enamide moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide typically involves the reaction of 1-methylcyclopropylamine with cyclopropylcarbonyl chloride, followed by the addition of propenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopropene: A cyclopropene derivative used as a synthetic plant growth regulator.

    Cyclopropylamine: A simple amine with a cyclopropyl group, used in organic synthesis.

    Cyclopropylcarbonyl Chloride: A reactive intermediate used in the synthesis of various cyclopropyl-containing compounds.

Uniqueness

N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide is unique due to its dual cyclopropyl groups and prop-2-enamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(1-methylcyclopropyl)cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8(12)11-10(6-7-10)9(2)4-5-9/h3H,1,4-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRRANBXHKXJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2(CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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